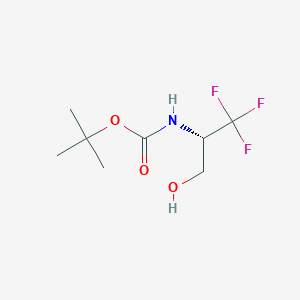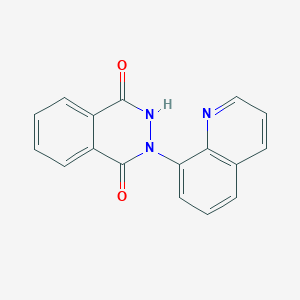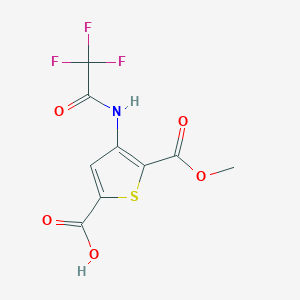
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that often feature in the study of neurotropic, psychotropic agents, and other bioactive molecules. Compounds with chlorophenyl and thiazepan structures have been synthesized and analyzed for various biological activities, including antimicrobial, anticancer, and antiepileptic properties. These activities are influenced by the structural configuration and substituents of the molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic precursors. For example, Matsuo et al. (1982) described the synthesis of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1, 4-benzodiazepine and related compounds, highlighting the importance of base treatment in aqueous methanol for obtaining the desired products (Matsuo, Taniguchi, & Ueda, 1982).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. Repich et al. (2017) provided insights into the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showcasing the utility of hydrogen bonding and π-stacking interactions in determining the supramolecular arrangement of molecules (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Chemical Reactions and Properties
The reactivity of such compounds towards different reagents and conditions can lead to a variety of derivatives, each with unique properties. The study by Holam, Santhoshkumar, & Killedar (2022) on the docking, synthesis, and study of substituted dihydropyrimidine derivatives underlines the role of specific functional groups in determining chemical reactivity and potential biological activity (Holam, Santhoshkumar, & Killedar, 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be assessed through experimental studies. These properties are crucial for understanding the compound's stability, formulation potential, and application in various contexts.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, can be explored through targeted chemical reactions and spectroscopic analysis. This information is vital for predicting the behavior of the compound in biological systems and its interaction with biomolecules.
For detailed information on specific synthesis protocols, molecular structure analysis, and property evaluations, the original research articles should be consulted. The methodologies and findings in these studies can provide valuable insights into the chemical behavior and potential applications of the compound you are interested in.
References:
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A notable study involves the synthesis of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one. These compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study found that compounds with specific moieties exhibited good inhibitory activity against the tested organisms (Reddy et al., 2010).
Antinociceptive and Anti-inflammatory Properties
Another research focus is on thiazolopyrimidine derivatives evaluated for their antinociceptive and anti-inflammatory properties. The study reported significant activities in the tested compounds, providing insights into their potential for pain and inflammation management (Selvam et al., 2012).
Antimicrobial and Anticancer Agents
Further research into pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives explored their potential as antimicrobial and anticancer agents. This study found that several synthesized compounds exhibited higher anticancer activity than a reference drug, alongside good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis and Body Distribution of Iodine-131 Labeled Drugs
Investigations into the synthesis and body distribution of iodine-131 labeled centrally acting drugs have also been conducted. This research provides valuable data on the distribution and potential imaging properties of these compounds in medical diagnostics (Braun et al., 1977).
Eigenschaften
IUPAC Name |
3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-13-14(2)21-12-23(19(13)25)11-18(24)22-8-7-17(26-10-9-22)15-5-3-4-6-16(15)20/h3-6,12,17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAASKZKGXCFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)
![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)